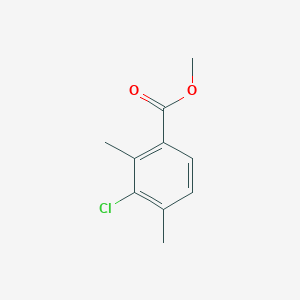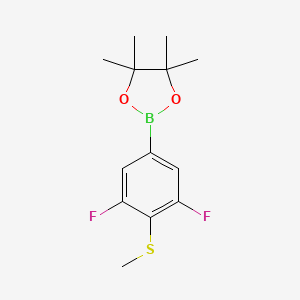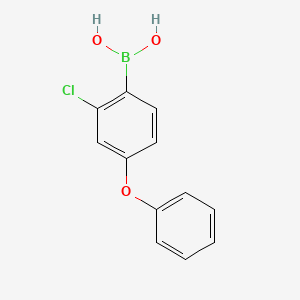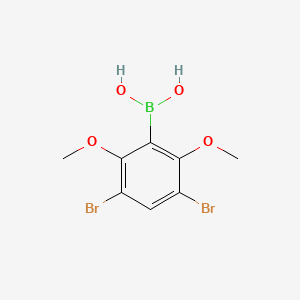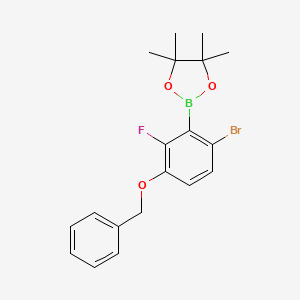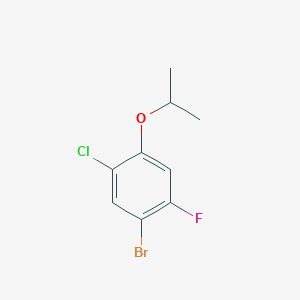
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice for many synthetic routes .
Hydrolysis to Boronic Acids
The compound can be hydrolyzed to form boronic acids . This transformation is significant because boronic acids are key intermediates in many chemical reactions, including the Suzuki-Miyaura coupling mentioned above .
Reactant for Preparation of Modulators
The compound is used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors . These modulators have potential applications in the treatment of various neurological and psychiatric disorders.
Reactant for Preparation of Inhibitors
It is also used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors of Wee1 are being investigated for their potential use in cancer therapy .
Stability in Water
The compound’s stability in water is a topic of research interest . Boronic acids and their esters are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . This has implications for the use of these compounds in drug design and delivery .
Use in Synthesis
The compound is used in synthesis as a tool to create new bonds . Its characteristic of being easily purified, especially in the case of boronic acid pinacol esters, facilitates its use in synthesis .
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boron compound, and reductive elimination .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by their stability and solubility.
Result of Action
The compound, as a boronic ester, plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The result of its action can be seen in the formation of various organic compounds through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors should be considered when using these boronic pinacol esters for pharmacological purposes .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVCXSLQMMDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





